![molecular formula C21H19ClO B15170455 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- CAS No. 644964-49-8](/img/structure/B15170455.png)
1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including a chloro group, a methyl group, and a 2-methylphenoxy group. The structural complexity of this compound makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar reaction mechanisms as those used in laboratory synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]-: The parent compound with specific substituents.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-ethylphenoxy)methyl]-: A similar compound with an ethyl group instead of a methyl group.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-fluorophenoxy)methyl]-: A similar compound with a fluorine atom instead of a methyl group.
Uniqueness
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is unique due to its specific combination of substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the chloro, methyl, and 2-methylphenoxy groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propriétés
Numéro CAS |
644964-49-8 |
|---|---|
Formule moléculaire |
C21H19ClO |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
1-chloro-2-methyl-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene |
InChI |
InChI=1S/C21H19ClO/c1-15-7-3-6-10-21(15)23-14-18-8-4-5-9-19(18)17-11-12-20(22)16(2)13-17/h3-13H,14H2,1-2H3 |
Clé InChI |
BITCCHDQMOPHQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


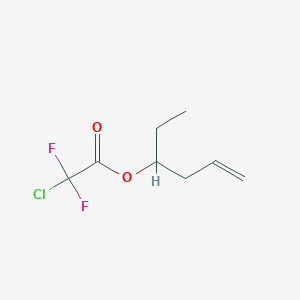
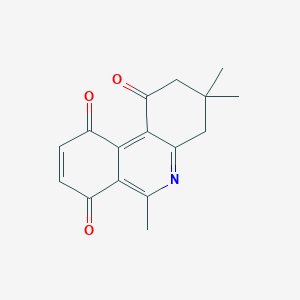
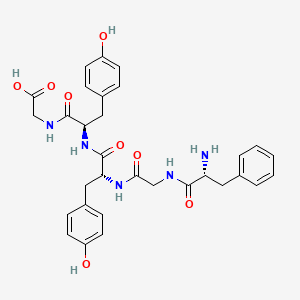
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
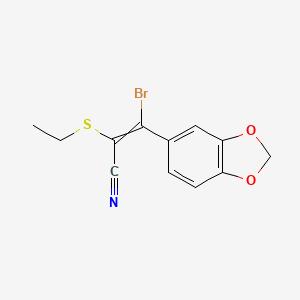
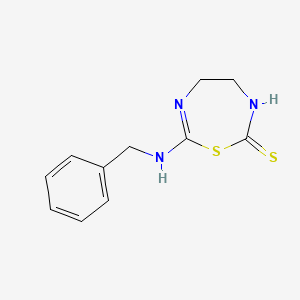
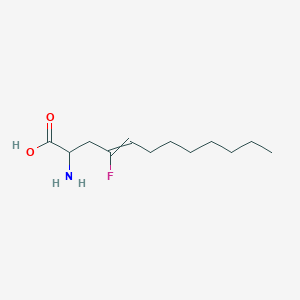
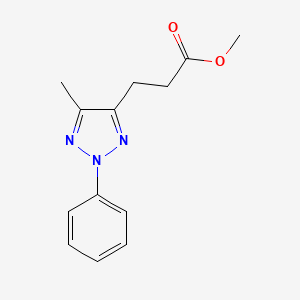
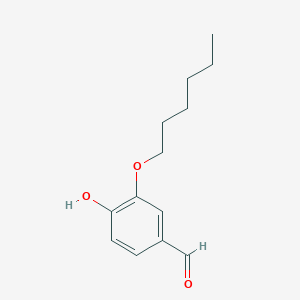
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
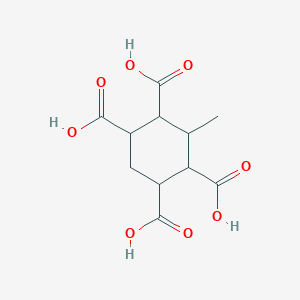
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
